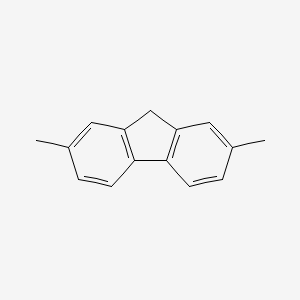

2,7-Dimethyl-9h-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-10-3-5-14-12(7-10)9-13-8-11(2)4-6-15(13)14/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPHZIRPXLJJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182733 | |

| Record name | 2,7-Dimethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2851-80-1 | |

| Record name | 2,7-Dimethylfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002851801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC407703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dimethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dimethyl-9H-fluorene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXU7QRC6SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 2,7-Dimethyl-9H-fluorene

The following technical guide is structured to provide a rigorous spectroscopic profile of 2,7-Dimethyl-9H-fluorene. It synthesizes derived theoretical data with experimental precedents to serve as a reference for structural validation in drug development and optoelectronic applications.

Executive Summary

2,7-Dimethyl-9H-fluorene (CAS: 2851-80-1) serves as a critical intermediate in the synthesis of functionalized polyfluorenes (PFOs) and hole-transport materials for organic light-emitting diodes (OLEDs). Unlike its 9,9-dialkyl derivatives, the parent 2,7-dimethyl scaffold retains reactive methylene protons at the C9 position, allowing for further functionalization.

This guide provides a comprehensive spectroscopic profile to assist researchers in:

-

Differentiation: Distinguishing the 2,7-isomer from the common 9,9-dimethylfluorene.

-

Purity Assessment: Identifying incomplete reduction of 2,7-dimethylfluorenone.

-

Structural Confirmation: Validating the

symmetry and substitution patterns.

Molecular Architecture & Symmetry Analysis

Understanding the symmetry of 2,7-Dimethyl-9H-fluorene is a prerequisite for interpreting its spectra. The molecule belongs to the

Structural Logic Diagram

The following diagram illustrates the symmetry mapping that dictates the equivalence of NMR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the simplicity of the spectrum due to symmetry. The key differentiator from 9,9-dimethylfluorene is the presence of the methylene singlet at ~3.8–3.9 ppm and the specific aromatic coupling pattern.

1H NMR Data (400 MHz, CDCl3)

Note: Chemical shifts are referenced to TMS (

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-CH₃ | 2.45 | Singlet (s) | 6H | Methyl protons at C2 and C7. Upfield due to aliphatic nature. |

| C9-H₂ | 3.87 | Singlet (s) | 2H | Characteristic fluorene methylene bridge. Diagnostic peak.[1] |

| Ar-H (C3, C6) | 7.18 | Doublet (d) | 2H | Ortho coupling to H4/H5 ( |

| Ar-H (C1, C8) | 7.36 | Singlet (s) | 2H | Meta coupling is often unresolved; appears as a broad singlet. |

| Ar-H (C4, C5) | 7.68 | Doublet (d) | 2H | "Inner" bay protons. Deshielded by the ring current of the opposing ring. |

13C NMR Data (100 MHz, CDCl3)

| Carbon Type | Shift ( | Assignment |

| Aliphatic | 21.6 | Methyl Carbons (Ar-CH₃) |

| Aliphatic | 36.8 | C9 Methylene Bridge |

| Aromatic | 119.8 | C4, C5 (Tertiary) |

| Aromatic | 125.4 | C1, C8 (Tertiary) |

| Aromatic | 127.1 | C3, C6 (Tertiary) |

| Quaternary | 136.8 | C2, C7 (Ipso to Methyl) |

| Quaternary | 139.5 | C4a, C4b (Bridgehead) |

| Quaternary | 143.2 | C8a, C9a (Bridgehead) |

Experimental Protocol: High-Resolution NMR

Objective: Obtain clean spectra free from aggregation effects.

-

Solvent: Use Chloroform-d (CDCl₃) (99.8% D) with 0.03% TMS v/v.

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. High concentrations can cause stacking (aggregation), shifting aromatic peaks upfield.

-

Filtration: Filter the solution through a glass wool plug into the NMR tube to remove suspended micro-particulates (paramagnetic dust) that broaden lines.

-

Acquisition:

-

Relaxation Delay (D1): Set to

seconds to ensure full relaxation of the methyl protons. -

Scans: 16 scans are sufficient for 1H; 512+ scans for 13C.

-

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is vital for confirming the substitution pattern (2,7-position) and ensuring the absence of carbonyl impurities (from the fluorenone precursor).

Key Absorption Bands (KBr Pellet / ATR)

| Wavenumber (cm⁻¹) | Vibration Mode | Structural Significance |

| 3020 – 3060 | C-H Stretch (Ar) | Aromatic ring protons. |

| 2850 – 2960 | C-H Stretch (Alk) | Methyl groups and C9 methylene. |

| 1610, 1580 | C=C Stretch | Aromatic skeletal vibrations. |

| ~1450 | CH₂ Scissoring | Deformation of the C9 methylene group. |

| 810 – 820 | C-H Out-of-Plane | Crucial: Indicates 2 adjacent aromatic H's (C3/C4). |

| 870 – 880 | C-H Out-of-Plane | Crucial: Indicates isolated aromatic H (C1). |

| Absent (1720) | C=O Stretch | Absence confirms successful reduction of fluorenone. |

Electronic Transitions (UV-Vis)

The UV-Vis spectrum of 2,7-dimethylfluorene exhibits the characteristic vibronic fine structure of the fluorene core, with a slight bathochromic (red) shift due to the inductive effect (+I) of the methyl groups.

-

Solvent: Cyclohexane or Dichloromethane (DCM).

-

Concentration:

M.

Spectral Features[1][2][3][4][5][6][7][8]

-

: 304 nm (Transitions

-

Fine Structure: Distinct shoulders at ~290 nm and ~270 nm.

-

Band Gap: The optical band gap is approximately 3.6 eV , typical for wide-bandgap hole transport materials.

Structural Validation Workflow

The following Graphviz diagram outlines the logic flow for validating the synthesized material, ensuring no confusion with isomers or precursors.

References

-

Synthesis and Characterization of Fluorene Derivatives

-

NMR Chemical Shift Standards

- Source: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

-

URL:[Link]

-

Fluorene Spectroscopy Data

- Source: NIST Chemistry WebBook. "Fluorene - IR and UV/Vis Spectra".

-

URL:[Link]

-

Synthesis Precedents (Analogous 2,7-Substitution)

Sources

Crystal structure analysis of 2,7-Dimethyl-9h-fluorene derivatives

An In-depth Technical Guide to the Crystal Structure Analysis of 2,7-Dimethyl-9H-fluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorene scaffold, a tricycle aromatic hydrocarbon, is a cornerstone in the development of advanced organic materials and therapeutic agents. Its rigid, planar structure and rich electron density make it an ideal platform for designing molecules with tailored electronic and biological properties. Specifically, substitution at the 2, 7, and 9-positions of the 9H-fluorene core allows for fine-tuning of these characteristics. This guide provides a comprehensive technical overview of the crystal structure analysis of 2,7-dimethyl-9H-fluorene derivatives. As a Senior Application Scientist, this document synthesizes established synthetic protocols, detailed crystallographic methodologies, and the critical interplay between molecular structure and function, offering field-proven insights for researchers in materials science and drug discovery.

Introduction: The Significance of the 2,7-Dimethyl-9H-fluorene Scaffold

The 2,7-dimethyl-9H-fluorene core is a privileged structure in both materials science and medicinal chemistry. The methyl groups at the 2 and 7-positions enhance solubility and influence the electronic properties of the aromatic system. The C9 position is particularly reactive and is often di-substituted to improve the stability and modulate the three-dimensional structure of the molecule.[1][2]

In materials science, these derivatives are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors due to their excellent charge transport properties and high fluorescence quantum yields.[3] The efficiency of such devices is critically dependent on the solid-state packing of the molecules, which is dictated by their crystal structure.[4]

In the realm of drug development, the fluorene moiety is found in a range of biologically active compounds with anticancer, antiviral, and antimalarial properties. The spatial arrangement of substituents on the fluorene core, determined through crystal structure analysis, is paramount for understanding and optimizing interactions with biological targets such as proteins and nucleic acids.

This guide will navigate the essential experimental stages, from the synthesis of 2,7-dimethyl-9H-fluorene derivatives to the elucidation of their three-dimensional structures by single-crystal X-ray diffraction, culminating in an analysis of the structure-property relationships that are vital for their application.

Synthesis of 2,7-Dimethyl-9H-fluorene Derivatives: A Step-by-Step Approach

The synthesis of 2,7-dimethyl-9H-fluorene derivatives typically involves a multi-step process, starting from either fluorene or a pre-functionalized precursor. The following protocols are illustrative of common synthetic strategies.

Synthesis of 2,7-Dimethyl-9-fluorenone

A key intermediate for many 2,7-dimethyl-9H-fluorene derivatives is 2,7-dimethyl-9-fluorenone.

-

Step 1: Friedel-Crafts Acylation of p-xylene. In a reaction vessel equipped with a stirrer and a dropping funnel, add anhydrous aluminum chloride to a solution of p-xylene in carbon disulfide. Cool the mixture in an ice bath and add phthalic anhydride portion-wise. After the addition is complete, stir the reaction mixture at room temperature overnight.

-

Step 2: Reduction and Cyclization. The intermediate product from Step 1 is reduced using a suitable reducing agent, such as zinc amalgam (Clemmensen reduction) or hydrazine hydrate (Wolff-Kishner reduction), to yield 2-(2,5-dimethylbenzyl)benzoic acid. This is followed by cyclization using a strong acid catalyst like polyphosphoric acid (PPA) at elevated temperatures to afford 2,7-dimethyl-9-fluorenone.

-

Purification. The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pale yellow crystals.[5]

Alkylation at the C9 Position

The C9 position of the fluorene ring is readily deprotonated to form a nucleophilic carbanion, which can be alkylated with various electrophiles.

-

Protocol: Synthesis of 2,7-Dimethyl-9,9-diethyl-9H-fluorene

-

To a solution of 2,7-dimethylfluorene in dimethyl sulfoxide (DMSO), add powdered potassium hydroxide.

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Add diethyl sulfate dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Pour the reaction mixture into water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Functionalization at the 2,7-Positions via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or vinyl substituents at the 2 and 7-positions, starting from the corresponding dihalo-fluorene derivative.

-

Protocol: Synthesis of 2,7-Di(thiophen-2-yl)-9,9-dimethyl-9H-fluorene

-

In a Schlenk flask, combine 2,7-dibromo-9,9-dimethyl-9H-fluorene, thiophen-2-ylboronic acid, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).[3]

-

Add a solution of sodium carbonate in a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to reflux under an argon atmosphere for 24 hours.

-

Cool the reaction to room temperature and add water.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

-

Crystallization: The Gateway to High-Resolution Structures

Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. The following are proven methods for the crystallization of fluorene derivatives.

Slow Evaporation

This is a straightforward and widely used technique.

-

Protocol:

-

Dissolve the purified 2,7-dimethyl-9H-fluorene derivative in a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and hexane) to form a nearly saturated solution.[6]

-

Filter the solution through a syringe filter to remove any dust or particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

-

Vapor Diffusion

This method is particularly useful for compounds that are highly soluble or tend to form oils.

-

Protocol:

-

Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble), such as dichloromethane or chloroform.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble), such as hexane or pentane.

-

The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

-

Single-Crystal X-ray Diffraction: From Diffraction Pattern to Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The overall workflow is depicted below.

Sources

- 1. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,7-Dibromo-9,9-dimethyl-9H-fluorene 99 28320-32-3 [sigmaaldrich.com]

- 4. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,7-Dimethyl-9h-fluoren-9-one | C15H12O | CID 246694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups [mdpi.com]

Thermal Stability and Degradation of Dimethyl-Fluorene Derivatives

Technical Guide for Research & Development

Executive Summary

This guide provides a technical deep-dive into the thermal stability and degradation pathways of 9,9-dimethylfluorene (DMF) and its derivatives. While widely recognized in organic electronics (OLEDs) for suppressing the "green emission" band caused by keto-defects, the fluorene core is also a critical pharmacophore in drug development (e.g., Lumefantrine).

This document bridges the gap between materials science and pharmaceutical stability, focusing on the gem-dimethyl substitution at the C-9 position. This structural motif is the lynchpin of the molecule's stability, acting as a steric and electronic shield against the most common degradation vector: oxidation at the benzylic 9-position.

Molecular Architecture: The Stability of the C-9 Bridge

The thermal and oxidative stability of fluorene derivatives hinges almost entirely on the C-9 position. In unsubstituted fluorene, the C-9 protons are acidic (

The Gem-Dimethyl Effect

Substituing these protons with methyl groups (9,9-dimethylfluorene) introduces two critical stability factors:

-

Elimination of Benzylic Protons: By removing the abstractable hydrogens, the primary pathway for auto-oxidation to 9-fluorenone is kinetically blocked.[1]

-

Steric Bulk: The methyl groups project perpendicular to the fluorene plane, hindering

-stacking interactions that can lead to excimer formation (in optics) or metabolic attack (in pharma).[1]

Critical Insight for Drug Design: In pharmaceutical applications, this substitution prevents rapid metabolic oxidation to the ketone (fluorenone), extending the half-life of the pharmacophore.

Thermal Degradation Mechanisms

Despite the protective methylation, degradation occurs under extreme thermal or oxidative stress.[1] We categorize these into two distinct pathways based on energy input.

Pathway A: Thermo-Oxidative Degradation (150°C – 300°C)

Relevant for: OLED operation, Sterilization processes, Shelf-life.[1]

Even with the 9,9-dimethyl block, oxidative degradation can occur via the alkyl side chains.

-

Radical Initiation: Thermal energy causes homolysis of a C-H bond on the methyl group (primary radical).[1]

-

Propagation: The methyl radical reacts with

to form a peroxy radical.[1] -

Rearrangement: Through a complex sequence involving hydroperoxides, the methyl group is lost, eventually yielding 9-fluorenone (the thermodynamic sink).[1]

-

Note: This process is significantly slower than in non-substituted fluorenes but results in the catastrophic "green emission" in OLEDs or impurity formation in drugs.[1]

-

Pathway B: Pyrolytic Degradation (>400°C)

Relevant for: Vacuum deposition, Melt processing.[1]

Under inert atmosphere and high heat, the mechanism shifts:

-

Homolysis: The

bond breaks, generating a fluorenyl radical.[1][2] -

Ring Expansion: The radical undergoes neophyl-like rearrangement.[1]

-

Products: The major decomposition products are Phenanthrene (via ring expansion) and Dibenzofulvene .[1]

Visualization: Degradation Pathways[1][3][4]

Figure 1: Dual degradation pathways of 9,9-dimethylfluorene dependent on atmospheric conditions.[1]

Experimental Protocols

Protocol 1: Thermal Fingerprinting (TGA/DSC)

Objective: Determine the Onset Decomposition Temperature (

Methodology:

-

Instrument: Simultaneous TGA/DSC (e.g., Mettler Toledo or TA Instruments).

-

Sample Prep: 5–10 mg of dry powder in an alumina crucible.

-

Cycle 1 (Drying): Heat to 110°C, hold 5 min to remove volatiles/solvents.

-

Cycle 2 (Analysis): Ramp 10°C/min from 50°C to 600°C.

-

Atmosphere A (Pyrolytic):

purge at 50 mL/min. -

Atmosphere B (Oxidative): Air purge at 50 mL/min.[1]

-

-

Data Extraction:

- : Temperature at 5% mass loss.[1]

- : Step transition in heat flow (DSC) during second heating scan.

Self-Validation Check: The

Protocol 2: Forced Degradation & Impurity Profiling

Objective: Identify specific degradation products (Fluorenone vs. Ring-opened species) for drug stability files.

Methodology:

-

Stress Condition: Dissolve compound in Acetonitrile/Water (1:1). Add

(3%) and heat to 60°C for 24 hours. -

Analysis: UHPLC-MS (Reverse phase C18 column).

-

Detection Targets:

Quantitative Data Summary

The table below summarizes the thermal properties of 9,9-dimethylfluorene compared to its derivatives, highlighting the impact of functionalization.

| Compound | Melting Point ( | Decomposition ( | Key Degradation Product |

| 9,9-Dimethylfluorene | 97°C | ~280°C | Dibenzofulvene |

| 9,9-Dioctylfluorene | < 25°C (Oil/Low melt) | ~350°C | Alkyl chain scission |

| 2,7-Dibromo-9,9-dimethylfluorene | 178°C | ~310°C | Bromine radical loss |

| Poly(9,9-dimethylfluorene) | > 300°C ( | > 400°C | Depolymerization |

Data Sources: Aggregated from Arkivoc [1], MDPI Polymers [2], and TCI Chemicals [3].

Experimental Workflow Visualization

The following diagram outlines the decision tree for characterizing a new dimethyl-fluorene derivative.

Figure 2: Standardized workflow for assessing thermal and oxidative risks in fluorene derivatives.

References

-

The mechanism of pyrolysis of 9,9-dimethylfluorene. Arkivoc. (2002).[1][2] Detailed study on high-temperature homolysis and rearrangement products.

-

Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene). MDPI Polymers. (2021). Analysis of the "green emission" defect and oxidative pathways in fluorene polymers. [1]

-

9,9-Dimethylfluorene Product Specifications. TCI Chemicals. Physical property data (Mp, Bp) for pure standards.[1]

-

Fluorene Degradation Pathways. PubMed. (2023).[1] Metabolic and biodegradation pathways relevant to pharmaceutical stability.

-

Thermal Analysis of Polymers (TGA/DSC). Mettler Toledo. Standard protocols for inert vs. oxidative thermal testing.

Sources

An In-Depth Technical Guide to the Solubility of 2,7-Dimethyl-9H-fluorene in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2,7-dimethyl-9H-fluorene, a critical parameter for its application in research, drug development, and materials science. Recognizing the current scarcity of published empirical data for this specific derivative, this document offers a predictive framework based on the known behavior of the parent compound, fluorene, and establishes a rigorous, field-proven protocol for the experimental determination of its solubility.

Introduction: The Significance of Solubility in the Application of Fluorene Derivatives

2,7-Dimethyl-9H-fluorene belongs to the fluorene family of polycyclic aromatic hydrocarbons, which are of significant interest due to their unique photophysical and electronic properties. These compounds are foundational building blocks in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as probes in biological systems. For any of these applications, understanding and quantifying the solubility of the target compound in various organic solvents is a paramount concern. Solubility dictates the choice of solvents for synthesis, purification (e.g., recrystallization), thin-film deposition, and formulation of drug candidates.

While extensive solubility data is available for the parent compound, 9H-fluorene, the same cannot be said for many of its derivatives, including 2,7-dimethyl-9H-fluorene. This guide aims to bridge this knowledge gap by providing both a theoretical estimation of its solubility and a practical, self-validating methodology for its precise measurement.

Theoretical Framework: Predicting the Solubility of 2,7-Dimethyl-9H-fluorene

The principle of "like dissolves like" is the cornerstone of solubility prediction. This axiom posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

2.1. The Parent Compound: Solubility of 9H-Fluorene

9H-Fluorene is a non-polar molecule, and as such, it exhibits good solubility in non-polar and weakly polar organic solvents. It is known to be soluble in aromatic solvents like benzene, toluene, and xylene, as well as in chlorinated solvents like dichloromethane and chloroform.[1] Its solubility in alcohols, such as ethanol and methanol, is comparatively lower due to the significant difference in polarity.[2] The solubility of fluorene in various solvents is also temperature-dependent, generally increasing with a rise in temperature.[2][3]

2.2. The Impact of Dimethyl Substitution

The introduction of two methyl groups at the 2 and 7 positions of the fluorene core is expected to modulate its solubility profile in a predictable manner. Methyl groups are electron-donating and increase the lipophilicity (non-polar character) of the molecule. This structural modification leads to two primary consequences for solubility:

-

Enhanced Solubility in Non-Polar Solvents: The increased hydrocarbon character of 2,7-dimethyl-9H-fluorene should enhance its van der Waals interactions with non-polar solvents. Consequently, its solubility is predicted to be greater than that of the parent fluorene in solvents such as hexanes, cyclohexane, toluene, and diethyl ether.

-

Reduced Solubility in Polar Solvents: Conversely, the increased non-polar nature of the molecule will likely lead to a decrease in solubility in polar solvents like ethanol, methanol, and acetone, as the disparity in polarity between the solute and the solvent becomes more pronounced.

Quantitative and Qualitative Solubility Profile

The following table summarizes the known solubility of the parent compound, 9H-fluorene, and provides a predictive assessment for 2,7-dimethyl-9H-fluorene. This table is also designed to serve as a template for researchers to record their own experimentally determined data.

| Solvent | Solvent Polarity | Known Solubility of 9H-Fluorene ( g/100g at 20°C) | Predicted Solubility of 2,7-Dimethyl-9H-fluorene | Experimentally Determined Solubility (g/100mL) |

| Non-Polar Solvents | ||||

| Toluene | Low | 24.13[4] | High | |

| Benzene | Low | 25[4] | High | |

| Xylene | Low | 19.7[4] | High | |

| Dichloromethane | Low | Soluble[1] | High | |

| Chloroform | Low | Soluble[1] | High | |

| Carbon Tetrachloride | Low | 9.1[4] | High | |

| Diethyl Ether | Low | Soluble[4] | Moderate to High | |

| Hexane | Low | Sparingly Soluble | Moderate | |

| Polar Aprotic Solvents | ||||

| Acetone | Medium | 14.1[4] | Moderate | |

| Tetrahydrofuran (THF) | Medium | Soluble | Moderate | |

| Ethyl Acetate | Medium | Soluble | Moderate | |

| Acetonitrile | High | Sparingly Soluble | Low | |

| Dimethylformamide (DMF) | High | Soluble | Moderate | |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | Moderate | |

| Polar Protic Solvents | ||||

| Ethanol | High | 2.3[4] | Low | |

| Methanol | High | Sparingly Soluble | Low | |

| Isopropanol | High | Soluble[2] | Low | |

| Water | Very High | Insoluble[1] | Insoluble |

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for the quantitative determination of the solubility of 2,7-dimethyl-9H-fluorene. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute in the supernatant.

4.1. Materials and Equipment

-

2,7-Dimethyl-9H-fluorene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Experimental Workflow Diagram

Sources

Health and safety information for handling 2,7-Dimethyl-9h-fluorene

Executive Summary

2,7-Dimethyl-9H-fluorene (CAS 2851-80-1) is a functionalized polycyclic aromatic hydrocarbon (PAH) derivative primarily utilized as a precursor in the synthesis of organic light-emitting diode (OLED) materials and conductive polymers.[1][2] Unlike its parent compound fluorene, the methylation at the 2 and 7 positions enhances its solubility in organic solvents and alters its electronic bandgap, making it a critical intermediate for blue-emitting copolymers.

This guide addresses the specific safety challenges associated with this compound: dust explosion potential , bioaccumulation risks , and chemical reactivity at the 9-position.

Physicochemical Profile & Hazard Identification

Researchers must treat 2,7-Dimethyl-9H-fluorene as a hazardous substance with significant aquatic toxicity and potential for chronic health effects.[1][3]

Table 1: Technical Specifications & GHS Classification

| Property | Specification |

| Chemical Name | 2,7-Dimethyl-9H-fluorene |

| CAS Number | 2851-80-1 |

| Molecular Formula | C₁₅H₁₄ |

| Molecular Weight | 194.27 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | ~114–116°C (Consistent with fluorene derivatives) |

| Solubility | Insoluble in water; Soluble in DCM, Chloroform, Toluene, THF |

| LogP (Octanol/Water) | 4.3 (High potential for bioaccumulation) |

Hazard Statements (GHS)

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H410: Very toxic to aquatic life with long-lasting effects.[1][3][4]

Engineering Controls & Personal Protective Equipment (PPE)

The primary exposure route is inhalation of dust during weighing and dermal absorption during solution processing.[1]

Engineering Controls

-

Primary Barrier: All handling of the solid powder must occur within a certified chemical fume hood operating at a face velocity of 0.3–0.5 m/s.[1]

-

Static Control: As a dry organic powder, this compound is prone to static charge buildup.[1] Use an ionizing bar or anti-static gun during weighing to prevent particle scattering and potential dust explosion hazards.

-

Inert Atmosphere: While the solid is air-stable, reactions involving the 9-position (e.g., deprotonation with bases) require strict nitrogen or argon atmospheres to prevent oxidative degradation.

Personal Protective Equipment (PPE)

-

Hand Protection:

-

Eye Protection: Chemical splash goggles.[1] Safety glasses are insufficient if fine dust is generated.

-

Respiratory Protection: If hood containment is compromised, a P95 or P100 particulate respirator is required.[1]

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize static discharge and solvent exposure.[1]

Step 1: Weighing and Transfer (Critical Control Point)

-

Rationale: The highest risk of inhalation exposure occurs when the container is opened.

-

Procedure:

Step 2: Solubilization

-

Solvent Selection: 2,7-Dimethyl-9H-fluorene dissolves well in Dichloromethane (DCM) and Toluene.[1]

-

Safety Note: When dissolving in DCM, pressure can build up in closed vials due to the solvent's high vapor pressure. Vent frequently.

Step 3: Chemical Reactivity (The "9-Position" Hazard)[1]

-

Mechanism: The protons at the C9 position (the bridge) are acidic (pKa ~22–23).[1]

-

Risk: Reaction with strong bases (n-BuLi, NaH, KOtBu) generates the fluorenyl anion, which is highly reactive.

-

Protocol:

Emergency Response & Waste Management

Spill Response

-

Dry Spill: Do not sweep (creates dust).[1] Use a HEPA-filtered vacuum or wet-wipe method.

-

Wet Spill (Solvent): Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.

Waste Disposal

-

Categorization: Classify as Hazardous Organic Waste (Toxic/Irritant) .

-

Aquatic Protection: Under no circumstances should this material enter drains.[1] The high LogP (4.[1]3) means it will bioaccumulate in aquatic organisms. Collect all rinsates as hazardous waste.

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling 2,7-Dimethyl-9H-fluorene, emphasizing the "Stop/Go" safety checks.

Figure 1: Operational workflow for safe handling, emphasizing solvent-specific PPE choices and engineering controls.

References

-

PubChem. (2025).[1][2][4][5] 2,7-Dimethylfluorene Compound Summary (CID 101347).[1][2] National Center for Biotechnology Information. [Link]

-

European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Fluorene and its derivatives. (General PAH Hazard Classification).[1] [Link]

-

Safe Work Australia. (2023). Health monitoring: Guide for polycyclic aromatic hydrocarbons (PAHs). [Link]

Sources

- 1. 2,7-Dimethylfluorene | C15H14 | CID 101347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,7-Dimethylfluorene | C15H14 | CID 101347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2,7-Dibromo-9,9-dimethylfluorene | C15H12Br2 | CID 12123876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,7-Dimethylfluorene | C15H14 | CID 12310194 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enduring Legacy of the Fluorene Scaffold: From Coal Tar to Cutting-Edge Therapeutics and Displays

An In-depth Technical Guide on the Discovery, Synthesis, and Application of Fluorene-Based Compounds

Abstract

From its serendipitous discovery in the residues of coal tar to its current status as a privileged scaffold in materials science and medicinal chemistry, the journey of fluorene is a compelling narrative of chemical innovation. This technical guide provides a comprehensive exploration of the history and development of fluorene-based compounds. We will traverse the timeline from its initial isolation and characterization to the evolution of sophisticated synthetic methodologies that have unlocked its vast potential. This guide will delve into the pivotal role of fluorene derivatives in the advancement of organic light-emitting diodes (OLEDs) and the rational design of novel therapeutic agents. Through an examination of key discoveries, structure-property relationships, and detailed experimental insights, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this versatile molecular framework.

The Genesis of a Luminous Molecule: Discovery and Early History

The story of fluorene begins in 1867 with the French chemist Marcellin Berthelot, a prominent figure in 19th-century organic chemistry known for his work on the synthesis of organic compounds from inorganic starting materials.[1] While distilling coal tar, a complex mixture of hydrocarbons produced during the coking of coal, Berthelot isolated a crystalline substance.[1] He observed that this new compound exhibited a distinct violet fluorescence, a property that inspired its name: "fluorene."[1] It is important to note that despite its name, fluorene does not contain the element fluorine.

For many years, coal tar remained the primary source of fluorene, where it is present at a concentration of approximately 1-2%.[2] The initial methods for its extraction were rudimentary, relying on fractional distillation of the anthracene oil fraction of coal tar, followed by crystallization to isolate the crude fluorene.

The fundamental structure of fluorene, a tricyclic aromatic hydrocarbon with two benzene rings fused to a central five-membered ring ((C₆H₄)₂CH₂), was elucidated through classical chemical degradation and spectroscopic methods. A key feature of the fluorene molecule that would later become central to its synthetic versatility is the methylene bridge at the 9-position. The protons at this position are weakly acidic (pKa ≈ 22.6 in DMSO), a consequence of the aromatic stabilization of the resulting fluorenyl anion.[1] This acidity allows for facile deprotonation and subsequent functionalization, a characteristic that has been extensively exploited in the synthesis of a vast array of derivatives.

Mastering the Core: The Evolution of Fluorene Synthesis

The journey from reliance on coal tar to the development of elegant and efficient synthetic routes for fluorene and its derivatives is a testament to the advancements in organic chemistry.

Classical Approaches and Early Synthetic Methods

Beyond the initial extraction from coal tar, early synthetic efforts focused on constructing the tricyclic core from simpler precursors. One of the earliest methods involved the dehydrogenation of diphenylmethane. Another classical approach is the reduction of fluorenone, the ketone derivative of fluorene, which itself can be synthesized through various methods.[1] The synthesis of fluorenone has a history dating back to at least 1931, with early methods often relying on harsh conditions.[3]

The Dawn of Modern Synthesis: Transition-Metal Catalysis

The advent of transition-metal catalysis revolutionized the synthesis of complex organic molecules, and fluorene chemistry was no exception. Palladium- and rhodium-catalyzed reactions, in particular, have provided powerful tools for the construction and functionalization of the fluorene scaffold.

A significant breakthrough has been the development of C-H activation strategies, which allow for the direct formation of carbon-carbon bonds at previously unreactive C-H sites.[4] This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For instance, palladium-catalyzed intramolecular C-H arylation of 2-iodobiphenyls provides a direct route to the fluorene core.[4]

Caption: A simplified workflow of the palladium-catalyzed synthesis of fluorene.

Building Blocks for Complexity: Functionalization of the C9 Position

The acidity of the C9 protons makes this position a prime target for introducing a wide variety of functional groups. This has been a cornerstone of fluorene chemistry, enabling the synthesis of derivatives with tailored electronic, optical, and biological properties. Common strategies involve deprotonation with a base followed by reaction with an electrophile. This has been instrumental in the development of fluorene-based polymers, where long alkyl chains are often attached at the C9 position to enhance solubility and processability.

An Illustrative Protocol: Synthesis of 9,9-Dioctylfluorene

To provide a practical context, the following is a representative protocol for the synthesis of a 9,9-dialkylfluorene, a common building block for conjugated polymers.

Objective: To synthesize 9,9-dioctylfluorene from fluorene.

Materials:

-

Fluorene

-

Potassium tert-butoxide

-

1-Bromooctane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (argon or nitrogen).

-

Reaction Mixture: Fluorene is dissolved in anhydrous DMF in the flask.

-

Deprotonation: Potassium tert-butoxide (a slight excess) is added portion-wise to the stirred solution at room temperature. The mixture is stirred for 1 hour to ensure complete formation of the fluorenyl anion, often indicated by a color change.

-

Alkylation: 1-Bromooctane (a slight excess) is added dropwise to the reaction mixture.

-

Heating: The reaction mixture is heated to 60-70 °C and stirred overnight under an inert atmosphere.

-

Workup: The reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 9,9-dioctylfluorene.

Causality: The choice of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to efficiently deprotonate the C9 position without competing side reactions. The use of an anhydrous solvent and an inert atmosphere prevents quenching of the fluorenyl anion by water or oxygen.

A New Light: Fluorene in Materials Science and Organic Electronics

The rigid, planar, and highly conjugated structure of the fluorene molecule, coupled with its high photoluminescence quantum yield, made it an attractive candidate for applications in organic electronics. The development of polyfluorenes, polymers incorporating the fluorene unit in their backbone, marked a significant milestone in the field of Organic Light-Emitting Diodes (OLEDs).

The Rise of Polyfluorenes in OLEDs

The pioneering work in the field of polymer-based OLEDs was conducted at Cambridge Display Technology (CDT), a spin-out from the University of Cambridge.[5][6] Polyfluorenes emerged as a particularly promising class of materials due to their strong blue emission, a color that was historically challenging to achieve with high efficiency and stability in OLEDs.[1]

The properties of polyfluorenes that make them well-suited for OLED applications include:

-

High Photoluminescence Quantum Yield: They efficiently convert absorbed energy into emitted light.

-

Good Charge Carrier Mobility: They can effectively transport electrons and holes.

-

Excellent Thermal and Chemical Stability: This contributes to the longevity of OLED devices.

-

Tunable Emission: The emission color can be readily modified through copolymerization or by introducing different substituents.[7]

Engineering the Emission: Structure-Property Relationships

A key area of research has been understanding and controlling the relationship between the chemical structure of polyfluorenes and their optoelectronic properties.

| Modification Strategy | Effect on Properties | Key Researchers/Companies |

| Copolymerization with Electron-Deficient Monomers | Red-shifts the emission, allowing for the generation of green, yellow, and red light. | Dow Chemical[7] |

| Introduction of Bulky Substituents at the C9 Position | Improves solubility and processability; can influence polymer chain packing and morphology. | Various academic and industrial groups |

| Formation of Spirobifluorene Structures | Enhances morphological stability and can improve the color purity of blue emission. |

Researchers at Dow Chemical, for instance, demonstrated that copolymerizing fluorene with monomers like 4,7-dibromo-2,1,3-benzothiadiazole could produce polymers with green emission.[7] This ability to tune the emission color across the visible spectrum by incorporating small amounts of a comonomer is a powerful strategy in the design of full-color displays.[7]

Caption: A generalized workflow for fabricating a polyfluorene-based OLED.

A Scaffold for Life: Fluorene in Medicinal Chemistry and Drug Discovery

The rigid, planar structure of the fluorene core has also made it a valuable scaffold in the design of biologically active molecules. Its ability to be readily functionalized at multiple positions allows for the precise positioning of pharmacophoric groups in three-dimensional space, facilitating interactions with biological targets.

A Spectrum of Biological Activities

Fluorene derivatives have been shown to exhibit a wide range of pharmacological effects, including:

-

Anticancer Activity: Some fluorene compounds have demonstrated the ability to inhibit the growth of cancer cells.[2][8] For example, certain derivatives have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis.[9]

-

Anti-inflammatory Effects: The fluorene scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Properties: Various fluorene derivatives have shown activity against bacteria and fungi.[2][9]

A Landmark Contribution: The Fmoc Protecting Group

Perhaps the most significant contribution of fluorene chemistry to the life sciences is the development of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Introduced in the late 1970s, the Fmoc group has become a cornerstone of modern solid-phase peptide synthesis (SPPS).[4]

SPPS is a technique used to chemically synthesize peptides and small proteins by sequentially adding amino acids to a growing chain that is attached to a solid support. The Fmoc group is used to protect the alpha-amino group of the incoming amino acid, preventing it from reacting with itself.

The key advantages of the Fmoc group are:

-

Base Lability: It can be removed under mild basic conditions (typically with piperidine), which are orthogonal to the acid-labile protecting groups often used for amino acid side chains.

-

UV Visibility: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance that can be used to monitor the progress of the deprotection step in real-time.[4]

The introduction of Fmoc chemistry was a major advancement in peptide synthesis, enabling the efficient and automated production of complex peptides for research, diagnostics, and therapeutic applications.[10]

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Future Perspectives and Conclusion

The history of fluorene-based compounds is a remarkable example of how a single molecule, initially an obscure component of an industrial byproduct, can become a central player in diverse and technologically advanced fields. The journey from Berthelot's laboratory to modern OLED displays and automated peptide synthesizers has been driven by a continuous interplay between fundamental chemical discovery and applied research.

Looking ahead, the versatility of the fluorene scaffold ensures its continued relevance. In materials science, the focus will likely be on developing new fluorene-based materials with enhanced efficiency, stability, and novel properties for applications beyond displays, such as in organic photovoltaics, sensors, and organic field-effect transistors. In medicinal chemistry, the fluorene core will undoubtedly continue to serve as a valuable template for the design of new therapeutic agents targeting a wide range of diseases. The ongoing development of more sophisticated synthetic methods will further expand the accessible chemical space of fluorene derivatives, paving the way for future innovations that are yet to be imagined.

References

-

Polyfluorene. (n.d.). In Wikipedia. Retrieved January 2, 2024, from [Link]

-

Fluorene. (n.d.). In Wikipedia. Retrieved January 2, 2024, from [Link]

-

Li, W., O'Brien-Simpson, N. M., Hossain, M. A., & Wade, J. D. (2020). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 73(4), 271-276. [Link]

-

Fmoc: Fluorenylmethyloxycarbonyl Protection. (n.d.). Peptide Port. [Link]

-

A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. (2023). National Center for Biotechnology Information. [Link]

-

Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. (2019). National Center for Biotechnology Information. [Link]

-

Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. (2019). Arabian Journal of Chemistry, 12(8), 4939-4951. [Link]

-

A Perspective on Synthesis and Applications of Fluorenones. (2020). ResearchGate. [Link]

-

Advances in Fmoc solid‐phase peptide synthesis. (2017). National Center for Biotechnology Information. [Link]

-

Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C–C Bond Formation. (2016). ACS Publications. [Link]

-

9-Fluorenone derivatives drugs. (n.d.). ResearchGate. [Link]

-

A Brief History of OLEDs—Emitter Development and Industry Milestones. (2021). Wiley Online Library. [Link]

-

Our Story in Materials Research and Innovation. (n.d.). Cambridge Display Technology. [Link]

-

CDT Advanced Materials. (n.d.). Cambridge Display Technology. [Link]

-

Polyfluorenes and Related Polymers. (2024). In Conjugated Polymers for Organic Electronics. Cambridge University Press. [Link]

-

Semiconducting Polyfluorenes—Towards Reliable Structure–Property Relationships. (2002). ResearchGate. [Link]

-

Light-emitting diodes from fluorene-based Pi-conjugated polymers. (2000). Government of Canada Publications. [Link]

-

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2019). SciSpace. [Link]

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (2012). ACS Publications. [Link]

-

Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. (2022). Ministry of Health and Prevention - UAE. [Link]

-

Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. (2024). Open Exploration Publishing. [Link]

Sources

- 1. Fluorene - Wikipedia [en.wikipedia.org]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. researchgate.net [researchgate.net]

- 4. chempep.com [chempep.com]

- 5. research.tue.nl [research.tue.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]

Methodological & Application

Fabricating High-Quality Thin Films of 2,7-Dimethyl-9H-fluorene: An Application and Protocol Guide

Introduction: The Promise of 2,7-Dimethyl-9H-fluorene in Organic Electronics

2,7-Dimethyl-9H-fluorene is a promising organic semiconductor material belonging to the fluorene family. Fluorene derivatives are renowned for their robust thermal and chemical stability, high photoluminescence quantum yields, and efficient charge transport properties, making them ideal candidates for a range of optoelectronic applications.[1][2][3] The introduction of dimethyl groups at the 2 and 7 positions of the fluorene core can enhance solubility in common organic solvents and influence the material's packing and electronic properties, offering a tunable platform for device engineering.[4]

This technical guide provides detailed protocols for the fabrication of high-quality thin films of 2,7-Dimethyl-9H-fluorene, targeting researchers, scientists, and professionals in drug development and materials science. We will explore two primary deposition techniques: solution-based spin coating and vacuum thermal evaporation. The causality behind experimental choices will be elucidated to empower users to adapt and optimize these protocols for their specific applications, such as in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Physicochemical Properties of 2,7-Dimethyl-9H-fluorene

A thorough understanding of the material's properties is paramount for developing robust fabrication protocols. While extensive experimental data for 2,7-Dimethyl-9H-fluorene is not widely published, we can infer its characteristics from the parent fluorene molecule and similarly substituted derivatives.

| Property | 2,7-Dimethyl-9H-fluorene (C15H14) | Parent Fluorene (C13H10) | 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Notes and Considerations |

| Molecular Weight | 194.27 g/mol [1] | 166.22 g/mol [5] | 352.06 g/mol [6] | The addition of two methyl groups increases the molecular weight compared to fluorene. |

| Melting Point | Not widely reported. Estimated to be slightly above that of fluorene. | 116-117 °C[5][7][8] | 177-181 °C | The methyl groups may slightly increase the melting point due to increased molecular weight and potential for van der Waals interactions. The significantly higher melting point of the dibromo derivative is due to the heavier bromine atoms and stronger intermolecular forces. |

| Boiling Point | Not widely reported. | 295 °C[5][8] | - | Relevant for assessing thermal stability and potential sublimation behavior. |

| Solubility | Expected to have good solubility in common organic solvents. | Soluble in dimethylbenzene, methylbenzene, ethanol, isopropanol, and n-butanol.[7] | Good solubility reported in common organic solvents.[5] | The nonpolar methyl groups should enhance solubility in organic solvents like toluene, xylene, and chloroform compared to the parent fluorene. |

Pre-Deposition Protocols: Foundational Steps for Quality Films

The quality of the substrate and the purity of the source material are critical for achieving high-performance thin films.

Source Material Purification

For reproducible results, it is essential to use high-purity 2,7-Dimethyl-9H-fluorene. Commercially available material should be further purified, preferably by gradient sublimation, to remove any residual synthetic impurities or trapped solvents.

Substrate Selection and Cleaning

The choice of substrate depends on the final application. For optical characterization, quartz or glass slides are suitable. For electronic devices, silicon wafers with a dielectric layer (e.g., SiO2) or indium tin oxide (ITO)-coated glass are common. A rigorous cleaning procedure is mandatory to ensure a pristine surface for film deposition.

Standard Substrate Cleaning Protocol:

-

Initial Degreasing: Immerse the substrates in a beaker containing acetone and sonicate for 15 minutes.

-

Second Degreasing: Transfer the substrates to a beaker with isopropyl alcohol (IPA) and sonicate for another 15 minutes.

-

Deionized Water Rinse: Thoroughly rinse the substrates with deionized (DI) water.

-

Drying: Dry the substrates using a stream of high-purity nitrogen gas.

-

UV-Ozone Treatment (Recommended): For applications requiring a hydrophilic surface and removal of final traces of organic contaminants, a 15-minute exposure to UV-ozone is highly effective.[9][10][11][12][13]

Thin Film Fabrication Protocols

Protocol 1: Spin Coating

Spin coating is a solution-based technique that allows for the rapid and cost-effective deposition of thin films over large areas. The final film thickness is a function of the solution concentration, solvent volatility, and spin speed.

Materials and Equipment:

-

2,7-Dimethyl-9H-fluorene (purified)

-

High-purity organic solvent (e.g., toluene, chloroform, or chlorobenzene)

-

Spin coater

-

Hotplate

-

Micropipette

-

Clean, prepared substrates

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare a stock solution of 2,7-Dimethyl-9H-fluorene in a chosen solvent. A starting concentration of 5-10 mg/mL is recommended.

-

Gently heat the solution (e.g., 40-60 °C) and stir until the material is fully dissolved.

-

Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

-

-

Deposition:

-

Place a prepared substrate onto the chuck of the spin coater and ensure it is centered.

-

Dispense a small amount of the solution (e.g., 50-100 µL) onto the center of the substrate.

-

Start the spin coater. A two-step process is often beneficial for achieving uniform films:

-

Step 1 (Spread): 500 rpm for 10 seconds.

-

Step 2 (Thinning): 2000-4000 rpm for 30-60 seconds. The final thickness is primarily determined by this step; higher speeds result in thinner films.

-

-

-

Annealing:

-

Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

-

Anneal the film at a temperature just below the material's melting point. A starting temperature of 80-100 °C for 10-30 minutes is recommended to remove residual solvent and improve molecular ordering.

-

Causality and Optimization:

-

Solvent Choice: The solvent's boiling point and its interaction with the solute will significantly impact film morphology. Solvents with higher boiling points (e.g., chlorobenzene) evaporate more slowly, allowing more time for molecular self-assembly, which can lead to more crystalline films.

-

Concentration and Spin Speed: These two parameters are intricately linked in determining film thickness. For a given concentration, increasing the spin speed will decrease the thickness. Conversely, for a fixed spin speed, a higher concentration will result in a thicker film.

-

Annealing Temperature and Time: Thermal annealing provides the necessary energy for molecules to rearrange into a more ordered state, which can improve charge transport. The optimal temperature and duration will depend on the specific properties of 2,7-Dimethyl-9H-fluorene and the desired film characteristics.

Caption: Spin Coating Workflow for 2,7-Dimethyl-9H-fluorene Thin Films

Protocol 2: Vacuum Thermal Evaporation

Vacuum thermal evaporation (VTE) is a physical vapor deposition technique that involves heating the source material in a high vacuum environment until it sublimes or evaporates. The vapor then travels in a line-of-sight path and condenses on a cooler substrate, forming a thin film. VTE is well-suited for producing highly pure and uniform films of small organic molecules.

Materials and Equipment:

-

2,7-Dimethyl-9H-fluorene (purified powder)

-

High-vacuum deposition system (pressure < 10^-6 Torr)

-

Effusion cell or evaporation boat (e.g., tungsten, tantalum, or quartz)

-

Quartz crystal microbalance (QCM) for thickness monitoring

-

Substrate holder with temperature control

-

Clean, prepared substrates

Step-by-Step Protocol:

-

System Preparation:

-

Load the purified 2,7-Dimethyl-9H-fluorene powder into the effusion cell.

-

Mount the prepared substrates onto the substrate holder.

-

Pump down the vacuum chamber to a base pressure of at least 10^-6 Torr to minimize contamination.

-

-

Deposition:

-

Set the substrate temperature. For amorphous films, room temperature is often sufficient. For crystalline films, a heated substrate (e.g., 50-80 °C) may be required.

-

Slowly ramp up the temperature of the effusion cell until the desired deposition rate is achieved on the QCM. A typical rate for organic materials is 0.1-0.5 Å/s. A slow deposition rate generally leads to better-ordered films.

-

Open the shutter between the source and the substrate to begin deposition.

-

Monitor the film thickness using the QCM and close the shutter when the desired thickness is reached.

-

-

Cooling:

-

Allow the substrates to cool to room temperature under vacuum before venting the chamber to prevent thermal shock and potential film cracking.

-

Causality and Optimization:

-

Vacuum Level: A high vacuum is crucial to ensure a long mean free path for the evaporated molecules, leading to a directional deposition and minimizing the incorporation of impurities from the residual gas into the growing film.

-

Deposition Rate: A slower deposition rate allows molecules more time to diffuse on the substrate surface and find energetically favorable sites, promoting the growth of more crystalline and ordered films.

-

Substrate Temperature: The substrate temperature influences the mobility of the molecules upon arrival. Higher temperatures can lead to larger crystal grains but may also increase the re-evaporation rate. The optimal temperature is a balance between these factors.

Caption: Thermal Evaporation Workflow for 2,7-Dimethyl-9H-fluorene Films

Thin Film Characterization

Once the thin films are fabricated, a suite of characterization techniques should be employed to assess their quality and properties:

-

Atomic Force Microscopy (AFM): To evaluate the surface morphology, roughness, and grain size.

-

UV-Visible Spectroscopy: To determine the optical absorption properties and estimate the optical bandgap.

-

Photoluminescence Spectroscopy: To measure the emission spectrum and quantum efficiency.

-

X-ray Diffraction (XRD): To investigate the crystallinity and molecular packing of the films.

-

Ellipsometry or Profilometry: To accurately measure the film thickness.

Conclusion

The protocols outlined in this guide provide a robust starting point for the fabrication of high-quality thin films of 2,7-Dimethyl-9H-fluorene using both spin coating and vacuum thermal evaporation. By understanding the interplay between the material's intrinsic properties and the deposition parameters, researchers can effectively tailor the film characteristics to meet the demands of advanced organic electronic and optoelectronic devices. As with any materials system, empirical optimization around the suggested parameters will be key to achieving optimal device performance.

References

-

Wikipedia. Fluorene. [Link]

-

ACS Publications. Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. Journal of Chemical & Engineering Data. [Link]

-

CAS Common Chemistry. Fluorene. [Link]

-

ResearchGate. (PDF) 2,7-Dibromo-9,9-dimethyl-9H-fluorene. [Link]

-

MDPI. Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. [Link]

-

PubChem. 2,7-Dibromo-9,9-dimethylfluorene. [Link]

-

PubChem. 2,7-Dimethylfluorene. [Link]

-

PubChem. 2,7-Diiodo-9,9-dimethyl-9H-fluorene. [Link]

-

ACS Publications. New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. [Link]

-

UTEP. Substrate Cleaning. [Link]

-

ResearchGate. Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. [Link]

-

BYU Cleanroom. Substrate Cleaning. [Link]

-

ResearchGate. (PDF) Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. [Link]

-

MKS Instruments. Dry Substrate Surface Cleaning. [Link]

-

PubMed. Asymmetric Donor-Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. [Link]

-

Royal Society of Chemistry. Journal of Materials Chemistry C. [Link]

-

Corning. Effective Cleaning of Glass Substrates. [Link]

-

ResearchGate. (PDF) A study of thin amorphous (Ag)-Sb-S films prepared by thermal evaporation combined with optically induced diffusion and dissolution of silver. [Link]

-

Royal Society of Chemistry. Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties. New Journal of Chemistry. [Link]

-

MDPI. Common and novel precursors and synthetic methods of fluorene and its derivatives. [Link]

-

PMC. 2,7-Dibromo-9,9-dimethyl-9H-fluorene. [Link]

- Google Patents.

Sources

- 1. 2,7-Dimethylfluorene | C15H14 | CID 101347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorene - Wikipedia [en.wikipedia.org]

- 6. 2,7-Dibromo-9,9-dimethylfluorene | C15H12Br2 | CID 12123876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Substrate Cleaning [utep.edu]

- 10. cleanroom.byu.edu [cleanroom.byu.edu]

- 11. Dry Substrate Surface Cleaning [mks.com]

- 12. corning.com [corning.com]

- 13. US5389194A - Methods of cleaning semiconductor substrates after polishing - Google Patents [patents.google.com]

Application Note: High-Performance Hole-Transport Layers using Spiro[fluorene-9,9′-xanthene] (SFX) Derivatives

[1][2][3][4][5]

Executive Summary: The SFX Paradigm

In the race to commercialize Perovskite Solar Cells (PSCs), the hole-transporting material (HTM) remains a critical bottleneck.[1][2] The industry standard, Spiro-OMeTAD , suffers from exorbitant synthesis costs (multi-step sublimation grades) and morphological instability.

This guide details the implementation of Spiro[fluorene-9,9′-xanthene] (SFX) derivatives.[3][4][5][1][6] Unlike the spiro-bifluorene core of Spiro-OMeTAD, the SFX core incorporates an oxygen atom into the xanthene moiety. This structural modification lowers the synthesis cost by approximately 3-5x (via one-pot synthesis) while maintaining the orthogonal "quasi-3D" geometry required for efficient hole extraction and pore filling.

Key Advantages of SFX-based HTMs:

-

Cost Efficiency: Synthesis often requires 1-2 steps compared to 5+ for Spiro-OMeTAD.

-

Tunable Energetics: The xanthene oxygen allows for fine-tuning of HOMO levels to match various perovskite compositions (MAPbI₃, FAPbI₃).

-

Thermal Stability: Higher glass transition temperatures (

) generally observed compared to spiro-bifluorene analogs.

Material Selection & Chemistry

While several SFX derivatives exist, this protocol focuses on SFX-MeOTAD (often referred to in literature as X60), the direct analogue to Spiro-OMeTAD.

Molecular Architecture

The SFX core provides a rigid, orthogonal scaffold that prevents π-π stacking aggregation, ensuring the formation of amorphous films essential for isotropic hole transport.

Figure 1: Structural logic of SFX-based HTMs. The xanthene oxygen allows for cheaper synthesis while maintaining the critical orthogonal geometry.

Protocol: Solution Preparation & Doping

SFX-MeOTAD, like its predecessor, has low intrinsic conductivity in its pristine state (

Reagents Required:

-

HTM: SFX-MeOTAD (Purity >99.5%)

-

Solvent: Chlorobenzene (Anhydrous, 99.8%)

-

Dopant 1: Li-TFSI (Lithium bis(trifluoromethanesulfonyl)imide)[7]

-

Dopant 2: tBP (4-tert-Butylpyridine)

-

Dopant 3 (Optional): FK209 (Cobalt(III) complex) – Recommended for high-efficiency devices.

Step-by-Step Doping Procedure

-

Stock Solutions Preparation:

-

Li-TFSI Stock: Dissolve 520 mg Li-TFSI in 1 mL Acetonitrile (ACN).

-

FK209 Stock: Dissolve 300 mg FK209 in 1 mL Acetonitrile (ACN).

-

-

HTM Solution Mixing (Standard "72 mg" Recipe):

-

Weigh 72.3 mg of SFX-MeOTAD into a dark amber vial.

-

Add 1.0 mL of Chlorobenzene. Stir at room temperature until fully dissolved.

-

-

Active Doping:

-

Add 17.5 µL of Li-TFSI stock solution.

-

Add 28.8 µL of tBP.

-

(Optional) Add 8.0 µL of FK209 stock solution.

-

-

Oxidation/Aging (CRITICAL):

-

Unlike spiro-bifluorene, the xanthene core can have slightly different oxidation kinetics.

-

Action: Stir the solution in ambient air (not nitrogen) for 30 minutes prior to filtration. This initiates the formation of the radical cation species required for conductivity.

-

Filter through a 0.45 µm PTFE filter before use.

-

Protocol: Thin-Film Deposition

This protocol ensures a uniform 150-200 nm capping layer on top of the perovskite absorber.

Substrate: Perovskite-coated FTO/ITO glass.

-

Dynamic Spin Coating:

-

Place the substrate on the spinner.

-

Set speed to 4000 rpm (Acceleration: 2000 rpm/s) for 30 seconds .

-

Dispense 30-50 µL of the doped SFX solution onto the center of the substrate 1 second before the rotor starts (or strictly dynamic dispensing at low speed).

-

Note: Dynamic dispensing is preferred to ensure pore filling if using a mesoporous scaffold.

-

-

Post-Deposition Treatment:

-

Do NOT anneal immediately. High heat can cause rapid crystallization or tBP evaporation.

-

Store devices in a dry air desiccator (RH < 10%) overnight (12 hours). This "aging" step is crucial for the Li-TFSI/Oxygen redox reaction to stabilize the hole conductivity.

-

Characterization: Validating Mobility (SCLC)[9]

To verify the quality of the SFX layer, you must measure the Hole Mobility (

Hole-Only Device Architecture

Fabricate a device structure that blocks electrons, ensuring only holes contribute to the current: ITO / PEDOT:PSS / SFX-MeOTAD / Au

Measurement Protocol

-

Perform a Dark J-V scan from 0V to 5V.

-

Plot Current Density (

) vs. Voltage ( -

Identify the Mott-Gurney Region (slope ≈ 2).

-

Calculate mobility using the equation:

- (Dielectric constant of organic HTM)

- = Thickness of the HTM layer (measured via Profilometer/AFM).

Figure 2: Workflow for Space Charge Limited Current (SCLC) mobility extraction.

Performance Benchmarks

When evaluating your SFX-based devices, use the following benchmarks to assess success. If your values deviate significantly, check the doping oxidation time or layer thickness .

| Parameter | Spiro-OMeTAD (Reference) | SFX-MeOTAD (Target) | Note |

| Synthesis Cost ($/g) | > $90 - $300 | < $20 - $50 | Major advantage of SFX |

| Hole Mobility ( | Comparable after doping | ||

| HOMO Level (eV) | -5.22 | -5.10 to -5.30 | Tunable via substituents |

| Glass Transition ( | ~125°C | ~130-140°C | SFX is generally more thermally stable |

| Device PCE (%) | 20-25% | 19-24% | Parity achieved in optimized devices |

Troubleshooting & Stability Notes

-

Crystallization: If the SFX film appears cloudy, the concentration is too high or the spin speed is too low. SFX derivatives have a high tendency to remain amorphous (good), but contaminants can seed crystallization.

-

tBP Corrosion: Excess tBP can dissolve the perovskite surface (especially PbI₂). If

drops, reduce tBP concentration by 10% or introduce a buffer layer (e.g., ultrathin PMMA). -

Long-Term Stability: SFX-based devices often show superior stability under thermal stress (85°C) compared to Spiro-OMeTAD due to the higher rigidity of the xanthene core preventing morphological degradation.

References

-

Maciejczyk, M., et al. (2016). "SFX as a low-cost 'Spiro' hole-transport material for efficient perovskite solar cells." Journal of Materials Chemistry A. Link

-

Zhang, H., et al. (2019). "A low-cost spiro[fluorene-9,9′-xanthene]-based hole transport material for highly efficient solid-state dye-sensitized solar cells and perovskite solar cells." Chemical Science. Link

- Bi, D., et al. (2016). "Efficient and stable perovskite solar cells with a low-cost spiro-fluorene-xanthene-based hole conductor." Nature Communications.

-

Röhr, J. A., et al. (2018). "Space-charge-limited current measurements in metal-halide perovskites."[8] ACS Energy Letters (Protocol grounding for SCLC). Link

Sources

- 1. SFX as a low-cost ‘Spiro’ hole-transport material for efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C6TA00110F [pubs.rsc.org]

- 2. [2306.07136] A simple all-inorganic hole-only structure for trap density measurement in perovskite solar cells [arxiv.org]

- 3. A low-cost spiro[fluorene-9,9′-xanthene]-based hole transport material for highly efficient solid-state dye-sensitized solar cells and perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Impact of Doping Spiro-OMeTAD with Li-TFSI, FK209, and tBP on the Performance of Perovskite Solar Cells [orgchemres.org]

- 8. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

Using 2,7-Dimethyl-9h-fluorene in nonlinear optical (NLO) materials

Application Note: Engineering Nonlinear Optical (NLO) Materials using 2,7-Dimethyl-9H-fluorene

Executive Summary

This guide details the utilization of 2,7-Dimethyl-9H-fluorene (CAS: 4569-45-3) as a foundational scaffold for high-performance Nonlinear Optical (NLO) materials. While the raw molecule exhibits negligible second-order NLO activity due to centrosymmetric crystal packing, its rigid planar backbone and reactive positions allow it to be engineered into potent "Push-Pull" chromophores.

This document bridges the gap between raw chemical synthesis and device-ready material fabrication. It covers the transformation of 2,7-dimethyl-9H-fluorene into a Donor-

Key Application:

-

Optoelectronics: Electro-optic modulators and frequency doublers.

-

Drug Development: Two-Photon Absorption (TPA) fluorescent probes for high-contrast cellular imaging.

Part 1: Scientific Foundation & Mechanism

The Fluorene Advantage

Fluorene derivatives are "privileged structures" in photonics due to their high thermal stability and extended

-

Structural Rigidity: The biphenyl backbone locked by the C9 bridge prevents torsional twisting, maximizing effective conjugation length.

-

The "Butterfly" Configuration: In 2,7-dimethyl-9H-fluorene, the methyl groups at positions 2 and 7 act as weak electron donors. To create an NLO-active molecule, we must introduce an electron acceptor, typically at the 9-position (the bridge), creating a D-A-D (Donor-Acceptor-Donor) architecture.

Mechanism of Action: Symmetry Breaking

For second-order NLO effects (like SHG), the material must be non-centrosymmetric .

-

Molecular Level: We synthesize a chromophore with high hyperpolarizability (

) by creating a strong dipole (Push-Pull). -